Fibronectin Receptor Peptide (124-131)
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Overview
Description
Fibronectin Receptor Peptide (124-131) is a specific sequence derived from the larger fibronectin protein, which is a crucial component of the extracellular matrix. This peptide sequence plays a significant role in cell adhesion, migration, and wound healing processes. Fibronectin itself is a glycoprotein that interacts with cell surface receptors, such as integrins, to mediate various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fibronectin Receptor Peptide (124-131) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: Activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of Fibronectin Receptor Peptide (124-131) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, recombinant DNA technology can be employed to produce larger quantities of the peptide by expressing it in microbial systems like E. coli.
Chemical Reactions Analysis
Types of Reactions
Fibronectin Receptor Peptide (124-131) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Scientific Research Applications
Fibronectin Receptor Peptide (124-131) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein-peptide interactions and peptide stability.
Biology: Investigated for its role in cell adhesion, migration, and wound healing.
Medicine: Explored as a therapeutic agent for promoting tissue repair and regeneration.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
Fibronectin Receptor Peptide (124-131) exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s ability to mimic the natural binding sites of fibronectin allows it to modulate cellular responses effectively.
Comparison with Similar Compounds
Similar Compounds
RGD Peptide: Another integrin-binding peptide derived from fibronectin.
Laminin Peptides: Peptides derived from laminin, another extracellular matrix protein.
Collagen Peptides: Peptides derived from collagen, involved in cell adhesion and tissue repair.
Uniqueness
Fibronectin Receptor Peptide (124-131) is unique due to its specific sequence and high affinity for integrin receptors. This specificity allows it to effectively mimic the natural functions of fibronectin, making it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIKONOIBPLGKP-FDISYFBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72N8O15S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.